molecular formula C14H17N3OS B5548911 N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine

N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine

Cat. No. B5548911
M. Wt: 275.37 g/mol
InChI Key: KQKQGXRQKUOKKG-UHFFFAOYSA-N
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Description

This compound belongs to the family of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in material science. The specific structure of "N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine" incorporates elements such as a benzylthio group, a cyclopropyl ring, and the 1,3,4-oxadiazol-2-amine scaffold, contributing to its unique properties and potential as a candidate for further chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazoles often involves cyclization reactions and the manipulation of precursor molecules to introduce various functional groups. Studies have detailed methods to synthesize oxadiazole derivatives through condensation, cyclization, and substitution reactions, providing a foundation for synthesizing compounds like "this compound" (Siddiqui et al., 2017).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide insights into the arrangement of atoms within the molecule, bond lengths, angles, and overall geometry, crucial for understanding the compound's reactivity and interactions (Paepke et al., 2009).

Chemical Reactions and Properties

Oxadiazoles participate in various chemical reactions, including nucleophilic and electrophilic substitutions, ring expansions, and transformations under different conditions. Their reactivity can be altered by substituents on the oxadiazole ring or adjacent structures, enabling the synthesis of a wide range of derivatives with varied properties (Gebert et al., 2003).

Physical Properties Analysis

The physical properties of "this compound" and related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, handling, and storage conditions.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are critical for understanding how "this compound" behaves in chemical reactions and in potential applications. Studies on oxadiazoles have shown that the presence of certain functional groups can significantly impact these chemical properties, affecting their reactivity and interactions with biological targets (Nimbalkar et al., 2016).

Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Various Biological Activities of Coumarin and Oxadiazole Derivatives : Oxadiazole derivatives, including the 1,3,4-oxadiazole, have been identified to possess a wide range of biological activities. These compounds have been modified to synthesize more effective and potent drugs. Oxadiazoles exhibit antimicrobial, anticancer, anti-inflammatory, and other biological activities, highlighting their potential as a scaffold for developing new therapeutic agents (Jalhan et al., 2017).

Therapeutic Potential of Oxadiazole Compounds

A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds : This review emphasizes the therapeutic potential of 1,3,4-oxadiazole-based compounds across a wide range of medicinal chemistry applications. The 1,3,4-oxadiazole ring, due to its structural features, enables effective binding with various enzymes and receptors, eliciting a spectrum of bioactivities. The compounds have shown promise in anticancer, antifungal, antibacterial, and other therapeutic areas, underscoring the value of 1,3,4-oxadiazole derivatives in drug development (Verma et al., 2019).

Synthesis and Application in Sensing Technologies

Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles : The review provides an integrative overview of synthetic strategies for 1,3,4-oxadiazole derivatives and their applications in fluorescent frameworks, particularly as chemosensors for metal ions. The high photoluminescent quantum yield, excellent stability, and coordination sites of these molecules make them ideal for sensing applications. This highlights another potential area where "N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine" could find utility, given its structural affiliation with the 1,3,4-oxadiazole ring (Sharma et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-(2-benzylsulfanylethyl)-5-cyclopropyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-4-11(5-3-1)10-19-9-8-15-14-17-16-13(18-14)12-6-7-12/h1-5,12H,6-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKQGXRQKUOKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)NCCSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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